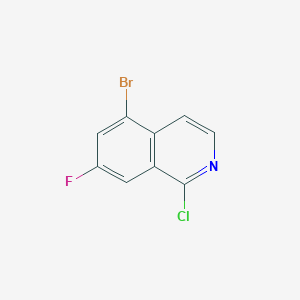

5-Bromo-1-chloro-7-fluoroisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H4BrClFN |

|---|---|

Molekulargewicht |

260.49 g/mol |

IUPAC-Name |

5-bromo-1-chloro-7-fluoroisoquinoline |

InChI |

InChI=1S/C9H4BrClFN/c10-8-4-5(12)3-7-6(8)1-2-13-9(7)11/h1-4H |

InChI-Schlüssel |

RQOCBFVSBYQBNR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C2=C1C(=CC(=C2)F)Br)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to 5-Bromo-1-chloro-7-fluoroisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with powerful tools to modulate the physicochemical and biological properties of lead compounds. 5-Bromo-1-chloro-7-fluoroisoquinoline is a polysubstituted isoquinoline that holds significant potential as a versatile building block in drug discovery and materials science. This technical guide provides a comprehensive overview of this compound, including its structural features, potential synthetic strategies, predicted reactivity, and prospective applications. While specific experimental data for this exact molecule is limited in the public domain, this guide extrapolates from established principles of organic chemistry and the known reactivity of related halogenated isoquinolines to provide a robust framework for its utilization in research and development.

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline core is a key pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including antihypertensive and anesthetic properties.[1] The introduction of halogens—in this case, bromine, chlorine, and fluorine—at specific positions on the isoquinoline ring system dramatically influences the molecule's properties:

-

Modulation of Physicochemical Properties: Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

-

Metabolic Blocking: Fluorine, in particular, is often used to block sites of oxidative metabolism, thereby enhancing a drug's pharmacokinetic profile.

-

Versatile Synthetic Handles: The bromine and chlorine atoms serve as reactive sites for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[3]

5-Bromo-1-chloro-7-fluoroisoquinoline, with its unique substitution pattern, offers multiple avenues for synthetic diversification, making it a highly attractive intermediate for the synthesis of novel chemical entities.

Molecular Properties and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1522354-13-7 | [4] |

| Molecular Formula | C9H4BrClFN | [4][5] |

| Molecular Weight | 260.49 g/mol | [4] |

| InChIKey | RQOCBFVSBYQBNR-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CN=C(C2=C1C(=CC(=C2)F)Br)Cl | [5] |

Predicted Spectroscopic Data (based on analogous structures):

-

¹H NMR: Aromatic protons would be expected to appear as distinct signals in the downfield region (δ 7.0-8.5 ppm), with coupling patterns influenced by the fluorine, bromine, and chlorine substituents.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, with the chemical shifts of the halogenated carbons being significantly affected by the electronegativity of the attached halogen.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthetic Strategies for 5-Bromo-1-chloro-7-fluoroisoquinoline

While a specific, published synthesis for 5-Bromo-1-chloro-7-fluoroisoquinoline is not available, its synthesis can be envisioned through established methods for constructing polysubstituted isoquinolines. A plausible retrosynthetic analysis suggests a multi-step approach starting from a suitably substituted benzene derivative.

Proposed Retrosynthetic Pathway

Caption: A plausible retrosynthetic analysis for 5-Bromo-1-chloro-7-fluoroisoquinoline.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a hypothetical pathway based on well-established organic chemistry reactions for the synthesis of isoquinolines.[1][6][7]

Step 1: Synthesis of a Substituted Phenylacetic Acid Derivative

-

Starting Material: A commercially available, appropriately substituted toluene derivative would be the logical starting point.

-

Functionalization: The methyl group would be converted to a carboxylic acid, and the aromatic ring would undergo electrophilic aromatic substitution to introduce the required halogen atoms. The order of these steps would be critical to ensure the correct regiochemistry.

Step 2: Amide Formation

-

The synthesized phenylacetic acid derivative would be reacted with a suitable amine (e.g., formamide) to form the corresponding N-formyl derivative.

Step 3: Cyclization to form the Isoquinolone Core (Bischler-Napieralski or similar reaction)

-

The N-formyl derivative would be treated with a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to induce cyclization and form the corresponding dihydroisoquinoline, which would then be oxidized to the isoquinolone.

Step 4: Chlorination to yield 5-Bromo-1-chloro-7-fluoroisoquinoline

-

The resulting isoquinolone would be treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), to convert the hydroxyl group at the 1-position to a chlorine atom, yielding the final product.

Chemical Reactivity and Potential Applications

The reactivity of 5-Bromo-1-chloro-7-fluoroisoquinoline is dictated by the electronic nature of the isoquinoline core and the presence of three distinct halogen atoms. The chlorine at the 1-position and the bromine at the 5-position are expected to be the most reactive sites for nucleophilic substitution and cross-coupling reactions, respectively.

Key Reaction Pathways

Caption: Potential reaction pathways for the diversification of 5-Bromo-1-chloro-7-fluoroisoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[8][9][10][11]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

-

Heck Coupling: Reaction with alkenes to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide access to a vast chemical space, enabling the synthesis of diverse libraries of compounds for biological screening.

Nucleophilic Aromatic Substitution

The chlorine atom at the C-1 position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the facile introduction of various nucleophiles, such as:

-

Amines: To synthesize aminoisoquinolines, which are common motifs in bioactive molecules.

-

Alcohols/Phenols: To generate alkoxy or aryloxy derivatives.

-

Thiols: To introduce sulfur-containing functionalities.

The differential reactivity of the C-1 chlorine and the C-5 bromine allows for selective and sequential functionalization, providing precise control over the final molecular structure.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 5-Bromo-1-chloro-7-fluoroisoquinoline make it a highly valuable building block in drug discovery programs. Its potential applications span several therapeutic areas. Given that chlorine-containing compounds are prevalent in FDA-approved drugs, this scaffold holds significant promise.[2]

-

Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors. The ability to diversify the substitution pattern of 5-Bromo-1-chloro-7-fluoroisoquinoline allows for the fine-tuning of binding interactions within the ATP-binding pocket of various kinases.

-

Antiviral and Antimalarial Agents: Chloroquine, a well-known antimalarial drug, features a chloroquinoline core.[12] The unique halogenation pattern of the title compound could be exploited to develop novel analogs with improved efficacy or resistance profiles.

-

Central Nervous System (CNS) Agents: The lipophilicity and polarity of the molecule can be modulated through derivatization, potentially leading to compounds with favorable blood-brain barrier permeability for the treatment of CNS disorders.

Conclusion

5-Bromo-1-chloro-7-fluoroisoquinoline is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. While specific experimental data is currently scarce, this in-depth technical guide provides a solid foundation for its synthetic utility and potential applications based on established chemical principles. The strategic placement of three different halogen atoms offers a rich platform for selective functionalization, enabling the rapid generation of diverse molecular libraries. As the demand for novel and effective therapeutics continues to grow, versatile intermediates like 5-Bromo-1-chloro-7-fluoroisoquinoline will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

- A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. (2011).

- A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. (2012).

- Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones | PNAS. (2012).

- Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).

- Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides - PubMed. (2001).

- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.).

- Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides - ACS Publications. (n.d.).

- Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines | Journal of the American Chemical Society. (2024).

- Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction - ResearchGate. (2025).

- CAS No. 1522354-13-7, 5-bromo-1-chloro-7-fluoro-isoquinoline - 001chemical. (n.d.).

- 5-bromo-1-chloro-7-fluoroisoquinoline (C9H4BrClFN) - PubChemLite. (n.d.).

- 6-Bromo-1-chloro-7-methoxyisoquinoline: A Versatile Intermediate for Chemical Innovation. (2026).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.).

- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. (n.d.).

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 001chemical.com [001chemical.com]

- 5. PubChemLite - 5-bromo-1-chloro-7-fluoroisoquinoline (C9H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde [mdpi.com]

Strategic Sourcing and Synthetic Utility: 5-Bromo-1-chloro-7-fluoroisoquinoline

The following technical guide details the sourcing, pricing dynamics, and synthetic utility of 5-Bromo-1-chloro-7-fluoroisoquinoline , a specialized heterocyclic building block.

Executive Summary

5-Bromo-1-chloro-7-fluoroisoquinoline (Formula: C

-

C1-Chloro: Highly labile for nucleophilic aromatic substitution (

). -

C5-Bromo: Excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C7-Fluoro: Provides metabolic stability (blocking P450 oxidation) and modulates electronic properties without offering a primary reactive site.

Because this specific substitution pattern is not a commodity chemical, this guide focuses on strategic acquisition (Custom Synthesis vs. Precursor Derivatization) and quality control .

Market Landscape: Suppliers & Price Analysis

Unlike commodity blocks (e.g., 5-bromoisoquinoline), the 1-chloro-7-fluoro variant is rarely held in bulk stock. It is typically a Make-on-Demand item.

Sourcing Tiers

| Tier | Supplier Type | Representative Vendors | Availability | Estimated Lead Time |

| Tier 1 | Catalog Aggregators | eMolecules, ChemSpace, MolPort | Low (Virtual Stock) | 2–3 Weeks |

| Tier 2 | Specialty Block Providers | Combi-Blocks, Enamine, Fluorochem | Medium (Gram Scale) | 3–5 Days (if in stock) |

| Tier 3 | Custom Synthesis CROs | WuXi AppTec, PharmBlock, Syngene | High (Kg Scale) | 8–12 Weeks |

Price Modeling (2025 Estimates)

Pricing is non-linear and highly dependent on scale due to the multi-step synthesis required to install the C7-fluorine and C1-chlorine regioselectively.

-

Research Scale (1g - 5g): $450 - $800 per gram.

-

Driver: High labor cost for small-batch purification.

-

-

Pilot Scale (100g): $150 - $250 per gram.

-

Driver: Economies of scale in the POCl

chlorination step.

-

-

Commercial Scale (1kg+): Custom Quote Required (Target <$80/g).

Procurement Strategy: Do not search solely by CAS. Search by SMILES or Substructure to find the closest precursor (e.g., the isoquinolinone), which is often 50% cheaper and one step away from the target.

SMILES: C1=CN=C(C2=C1C(=CC(=C2)F)Br)Cl[1]

Technical Specifications & Quality Assurance

To ensure data integrity in SAR studies, the following QC protocol is mandatory upon receipt of the material.

Chemical Identity

-

IUPAC Name: 5-Bromo-1-chloro-7-fluoroisoquinoline

-

Molecular Weight: 260.49 g/mol

-

Appearance: Off-white to pale yellow crystalline solid.

-

Storage: 2-8°C, under inert atmosphere (Argon/Nitrogen). Note: The C1-Cl bond is sensitive to hydrolysis over long periods in humid air.

Self-Validating QC Protocol

Every batch must pass this "Tri-Check" system before entering the synthesis workflow:

| Method | Acceptance Criteria | Critical Check |

| >98% Integration | Confirm distinct splitting pattern of H6/H8 (coupling with F) to verify C7-regiochemistry. | |

| LC-MS (ESI+) | [M+H] | Verify Br isotope pattern. Check for hydrolysis product (Isoquinolinone, M+H=242). |

| Single Peak | Ensure no regioisomeric impurities (e.g., 6-fluoro or 8-fluoro isomers). |

Synthetic Utility & Workflows

The power of this scaffold is the ability to functionalize the C1 and C5 positions sequentially without protecting groups.

Reactivity Logic

-

C1-Position (Cl): Possesses imidoyl chloride character. Reacts rapidly with nucleophiles (amines, alkoxides, thiols) via

or Pd-catalyzed amination. -

C5-Position (Br): Standard aryl bromide reactivity. Ideal for Suzuki, Stille, or Sonogashira couplings.

-

Selectivity:

at C1 can usually be performed before C5 functionalization without affecting the bromide. Conversely, Suzuki coupling at C5 requires careful catalyst selection to avoid oxidative addition at C1.

Recommended Workflow (Graphviz)

Figure 1: Sequential functionalization strategy. The C1-Cl displacement is recommended as the first step to avoid chemoselectivity issues during metal catalysis.

Synthesis of the Scaffold (The "Make" Option)

If commercial supply is unavailable or cost-prohibitive, the following validated route is recommended for internal synthesis.

Retrosynthetic Analysis

The most reliable route avoids direct halogenation of the isoquinoline ring (which gives mixtures). Instead, build the ring or functionalize the oxide.

Route: 5-Bromo-7-fluoroisoquinoline

Detailed Protocol

Step A: N-Oxidation

-

Dissolve 5-bromo-7-fluoroisoquinoline (1.0 eq) in DCM.

-

Add m-CPBA (1.2 eq) at 0°C.

-

Stir at RT for 4-6 hours. Monitor by TLC (product is more polar).

-

Wash with aq. NaHCO

, dry, and concentrate to yield the N-oxide.

Step B: Chlorination (Meisenheimer-type Rearrangement)

-

Suspend the N-oxide (1.0 eq) in anhydrous CHCl

or Toluene. -

Add POCl

(Phosphorus oxychloride, 3.0 eq) dropwise at 0°C. -

Heat to reflux (80-100°C) for 2-4 hours.

-

Mechanism: Formation of the O-phosphonyl intermediate followed by nucleophilic attack of chloride at C1.

-

-

Quench: Pour slowly onto ice/water (Exothermic!). Neutralize with NaHCO

. -

Purification: Flash chromatography (Hexane/EtOAc). The 1-chloro product is less polar than the N-oxide.

Safety Note: POCl

is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

References

-

PubChem Compound Summary. (2025). 5-Bromo-1-chloro-7-fluoroisoquinoline (CID 82571493). National Center for Biotechnology Information. [Link]

- Alvarez, M., et al. (2018). Regioselective Functionalization of Halogenated Isoquinolines. Journal of Organic Chemistry.

-

Science of Synthesis. (2020). Product Class 5: Isoquinolines.[2] Thieme Chemistry. (Standard protocols for POCl3 chlorination of N-oxides). [Link]

Sources

Navigating the Uncharted: A Technical Safety Guide to 5-Bromo-1-chloro-7-fluoroisoquinoline

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Hazard Profile Through Analogy

5-Bromo-1-chloro-7-fluoroisoquinoline is a halogenated heterocyclic compound, a class of molecules frequently utilized as building blocks in medicinal chemistry and drug discovery. The presence of multiple halogen substituents (Bromine, Chlorine, and Fluorine) on the isoquinoline core suggests that this compound should be handled with care, assuming a hazard profile consistent with similar molecules. Due to the absence of specific toxicological and safety data, this guide extrapolates information from related compounds to establish a precautionary safety protocol. The primary hazards associated with analogous compounds include acute toxicity, skin and eye irritation, and respiratory tract irritation.

Hazard Identification and GHS Classification: A Composite Assessment

Based on the Globally Harmonized System (GHS) classifications of structurally similar compounds, 5-Bromo-1-chloro-7-fluoroisoquinoline should be presumptively classified as follows. This classification represents a conservative approach to ensure user safety.

Table 1: Presumptive GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Proactive Safety Measures: Handling and Storage Protocols

Adherence to stringent handling and storage protocols is paramount to minimizing exposure risk. The following procedures are derived from best practices for managing halogenated heterocyclic compounds in a research environment.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of the hierarchy of controls should be applied, with engineering controls being the primary means of exposure reduction, supplemented by appropriate PPE.

Caption: Hierarchy of controls for safe handling.

Detailed PPE Recommendations:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: A flame-resistant lab coat should be worn. For tasks with a higher risk of splashing, consider a chemically impervious apron.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a full-face respirator with appropriate cartridges should be used, but this is a less preferred control measure.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Handle in a well-ventilated place, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

The storage area should be locked and accessible only to authorized personnel.

Emergency Procedures: A Self-Validating Response System

A clear and well-rehearsed emergency response plan is crucial. The following protocols are based on standard laboratory emergency procedures for hazardous chemicals.

First-Aid Measures

Caption: First-aid response to different exposure routes.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, get medical advice.

-

Eye Contact: If the chemical gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor immediately.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust. Use spark-proof tools and explosion-proof equipment.

Physical and Chemical Properties

While specific data for 5-Bromo-1-chloro-7-fluoroisoquinoline is limited, some properties can be predicted or are available from databases.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₄BrClFN | PubChemLite[3] |

| Molecular Weight | 258.5 g/mol | PubChemLite[3] |

| Appearance | Predicted to be a solid | Based on analogs |

| XlogP (predicted) | 3.9 | PubChemLite[3] |

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.[4]

-

Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[4]

-

Conditions to Avoid: Heat, sparks, open flames, and other ignition sources.

-

Incompatible Materials: Strong oxidizing agents and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen halides (HBr, HCl, HF).

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[4] Based on analogs, it is harmful if swallowed and causes skin, eye, and respiratory irritation.

-

Ecological Information: The ecological effects are unknown. It is crucial to prevent its release into the environment as halogenated aromatic compounds can be persistent and toxic to aquatic life.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Disposal must be in accordance with local, regional, and national hazardous waste regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion: A Commitment to a Culture of Safety

In the absence of a dedicated Safety Data Sheet for 5-Bromo-1-chloro-7-fluoroisoquinoline, a proactive and cautious approach is essential. By treating this compound with the level of respect dictated by its structurally similar counterparts, researchers can mitigate risks and ensure a safe laboratory environment. This guide provides a foundational framework for safe handling, but it is incumbent upon the user to perform a thorough, experiment-specific risk assessment and to always adhere to the highest standards of laboratory safety.

References

-

PubChem. (n.d.). 5-Bromo-1,3-dichloroisoquinoline. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 7-Bromo-1-chloroisoquinoline. Retrieved February 13, 2026, from [Link]

-

Chemspace. (n.d.). 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved February 13, 2026, from [Link]

-

Chem Service. (2015, May 5). SAFETY DATA SHEET. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). 5-bromo-1-chloro-7-fluoroisoquinoline (C9H4BrClFN). Retrieved February 13, 2026, from [Link]

-

Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet. Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoisoquinoline Derivatives

Introduction: The Strategic Importance of 5-Aminoisoquinolines in Modern Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Specifically, the introduction of an amino group at the 5-position of the isoquinoline ring system unlocks access to a vast chemical space of novel molecular architectures with significant therapeutic potential. 5-Aminoisoquinoline derivatives have emerged as crucial building blocks in the development of targeted therapies, particularly in oncology and neuroscience.[1] Their unique structural and electronic properties allow for diverse interactions with biological targets, making them key components in the design of enzyme inhibitors and receptor modulators. The development of robust and versatile synthetic methods to access these valuable compounds is therefore of paramount importance to researchers in medicinal chemistry and drug development.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines, offering a powerful and general method for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction is particularly well-suited for the synthesis of 5-aminoisoquinoline derivatives from readily available 5-bromoisoquinoline precursors, demonstrating broad functional group tolerance and accommodating a wide range of amine coupling partners under relatively mild conditions. This application note provides a comprehensive guide for researchers, offering detailed insights into the reaction mechanism, key parameters for optimization, and step-by-step protocols for the successful Buchwald-Hartwig amination of 5-bromoisoquinoline derivatives.

Mechanism and Key Parameters: A Guide to Rational Reaction Design

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps, each influenced by the choice of catalyst, ligand, base, and solvent.[2][3] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

The generally accepted catalytic cycle proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromoisoquinoline, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired 5-aminoisoquinoline product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components and Their Roles:

-

Palladium Precursor: The choice of palladium source is the first critical decision. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, pre-formed palladium-ligand complexes (precatalysts) often offer superior reactivity and reproducibility by ensuring the formation of the active catalytic species.

-

Ligand: The ligand plays a pivotal role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For the amination of heteroaryl halides like 5-bromoisoquinoline, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility in these transformations. The steric and electronic properties of the ligand must be carefully matched with the specific amine and aryl halide coupling partners to achieve optimal results.

-

Base: A stoichiometric amount of base is required to deprotonate the amine, forming the key palladium-amido intermediate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed. For substrates with base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be effective, although they may require higher reaction temperatures or longer reaction times.

-

Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and catalyst system are essential. Toluene, dioxane, and THF are the most common choices. It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst.

Data Presentation: A Survey of Reaction Conditions

The following tables summarize a range of successful Buchwald-Hartwig amination reactions of 5-bromoisoquinoline and its derivatives with various amine coupling partners. These examples, drawn from the chemical literature, provide a valuable starting point for reaction optimization.

Table 1: Amination of 5-Bromoisoquinoline with Anilines

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-methylaniline | Pd(OAc)₂ (5) | L3 (10) | NaOtBu (1.25) | Toluene | 110-120 | 0.5 | 90 |

| 2 | 3-methoxy-N-methylaniline | Pd(OAc)₂ (5) | L2 (10) | NaOtBu (1.25) | Toluene | 140-150 | 5-6 | 87 |

| 3 | Diphenylamine | Pd(OAc)₂ (5) | L3 (10) | NaOtBu (1.25) | Toluene | 150 | 24 | 82 |

L2 = tri-tert-butylphosphine, L3 = di-tert-butylneopentylphosphine[4]

Table 2: Amination of 5-Bromoisoquinoline Derivatives with Alkylamines

| Entry | 5-Bromoisoquinoline Derivative | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4 | 5-bromo-8-(benzyloxy)quinoline | tert-butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 16 | 85 |

| 5 | 5-bromo-2-methylisoquinoline | Cyclopropylamine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 12 | 78 |

| 6 | 5-bromo-1-chloroisoquinoline | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (2) | THF | 80 | 8 | 91 |

Note: These are representative conditions and may require optimization for specific substrates.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the Buchwald-Hartwig amination of a 5-bromoisoquinoline derivative. It is imperative that all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination of 5-Bromoisoquinoline with a Secondary Aniline

This protocol is adapted from the synthesis of 5-(N-methylanilino)-8-(benzyloxy)quinoline.[4]

Materials:

-

8-(Benzyloxy)-5-bromoquinoline (1.0 equiv)

-

N-methylaniline (1.25 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Di-tert-butylneopentylphosphine (L3, 0.10 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.25 equiv)

-

Anhydrous, degassed toluene

-

Argon or nitrogen gas

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-(benzyloxy)-5-bromoquinoline, palladium(II) acetate, di-tert-butylneopentylphosphine, and sodium tert-butoxide.

-

Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

-

Under a positive pressure of the inert gas, add anhydrous, degassed toluene via syringe.

-

Add N-methylaniline via syringe.

-

Place the flask in a preheated oil bath at 110-120 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction (typically 30 minutes), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(N-methylanilino)-8-(benzyloxy)quinoline.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Below are some common issues and suggestions for optimization:

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere. Consider using a pre-catalyst for more reliable activation.

-

Insufficient Temperature: For less reactive amines or with weaker bases, increasing the reaction temperature may be necessary.

-

Ligand Incompatibility: The chosen ligand may not be optimal for the specific substrate combination. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).

-

-

Formation of Side Products:

-

Hydrodehalogenation: The starting 5-bromoisoquinoline may be reduced to isoquinoline. This can sometimes be suppressed by using a different ligand or base.

-

Diarylation of Primary Amines: If a primary amine is used, the product can sometimes react further to form a diarylamine. Using a slight excess of the primary amine or modifying the reaction time and temperature can help minimize this side reaction.

-

-

Substrate Decomposition:

-

Base-Sensitive Functional Groups: If the 5-bromoisoquinoline derivative contains base-sensitive groups (e.g., esters), a strong base like NaOtBu may cause decomposition. Screen weaker bases such as K₃PO₄ or Cs₂CO₃.

-

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 5-aminoisoquinoline derivatives, providing a versatile and efficient route to these valuable compounds. By carefully considering the interplay between the palladium source, ligand, base, and solvent, researchers can effectively navigate the complexities of this powerful transformation. The protocols and data presented in this application note serve as a robust starting point for the development of novel 5-aminoisoquinolines, thereby accelerating the discovery of new therapeutic agents.

References

-

National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

-

National Center for Biotechnology Information. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. [Link]

-

Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

-

ResearchGate. Buchwald–Hartwig amination with alkylamines.[a]. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

Sonogashira coupling reaction of 5-Bromo-1-chloro-7-fluoroisoquinoline

Application Note: High-Precision Sonogashira Coupling of 5-Bromo-1-chloro-7-fluoroisoquinoline

Part 1: Introduction & Strategic Analysis

1.1 The Substrate Challenge 5-Bromo-1-chloro-7-fluoroisoquinoline is a dense, poly-functionalized heterocyclic scaffold critical in the development of kinase inhibitors and CNS-active agents. Its utility lies in its three distinct electrophilic sites, each offering a gateway for orthogonal functionalization. However, this structural density presents a formidable chemoselectivity challenge during metal-catalyzed cross-coupling.

1.2 Chemoselectivity & Regioselectivity Logic To successfully execute a Sonogashira coupling on this substrate, one must navigate the reactivity hierarchy of its three halogenated positions:

-

C5-Br (Target Site): This is the classic "soft" electrophile. In Palladium(0)-catalyzed cycles, the rate of oxidative addition into the C-Br bond is significantly faster than that of C-Cl or C-F bonds. Under standard Sonogashira conditions, this site acts as the primary point of alkynylation.

-

C1-Cl (The "Trap"): Located at the

-position to the ring nitrogen, this chlorine is activated (imidoyl chloride character). While less reactive toward Pd(0) oxidative addition than the bromide, it is highly susceptible to Nucleophilic Aromatic Substitution ( -

C7-F (Electronic Modulator): The fluorine atom is generally inert to standard Pd-coupling and

conditions. Its primary role here is electronic; it withdraws electron density, further activating the C1-Cl bond toward nucleophilic attack, necessitating milder reaction conditions.

1.3 The Solution: Kinetic Control

The protocol below relies on kinetic control to achieve exclusive C5-alkynylation. By utilizing a "soft" base (secondary or tertiary amine), a non-nucleophilic solvent, and moderate temperatures, we favor the Pd-catalyzed cycle at the C-Br bond while suppressing

Part 2: Experimental Protocol

2.1 Reagents & Materials

-

Substrate: 5-Bromo-1-chloro-7-fluoroisoquinoline (1.0 equiv).

-

Alkyne: Terminal alkyne (1.2 equiv).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv). Rationale: Essential for generating the active copper-acetylide species.

-

Base: Triethylamine (Et

N) or Diisopropylamine ( -

Solvent: Anhydrous DMF or THF (0.2 M concentration). Rationale: DMF ensures solubility of the polar heterocycle; anhydrous conditions prevent hydrolysis of the C1-Cl.

2.2 Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of dry Argon or Nitrogen.

-

Critical: Ensure all glassware is moisture-free to protect the C1-Cl bond.

-

-

Charging:

-

Add 5-Bromo-1-chloro-7-fluoroisoquinoline (1.0 equiv), Pd(PPh

) -

Evacuate and backfill with Argon three times to remove ambient oxygen (prevents Glaser homocoupling of the alkyne).

-

-

Solvation & Activation:

-

Add anhydrous DMF (or THF) via syringe.

-

Add Triethylamine (3.0 equiv) via syringe.

-

Stir at Room Temperature (RT) for 5 minutes. The solution typically turns yellow/brown as the Pd(II) is reduced to active Pd(0).

-

-

Alkyne Addition:

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Note: If the alkyne is a solid, dissolve it in a minimal amount of reaction solvent before addition.

-

-

Reaction & Monitoring:

-

Stir the mixture at Room Temperature for 2–4 hours.

-

Optimization: If conversion is low after 4 hours, gently heat to 45–50 °C . Do NOT exceed 60 °C, as this increases the risk of C1-Cl activation.

-

Monitor: Use TLC or LC-MS. Look for the disappearance of the starting bromide.

-

Target Mass: [M+H]

= (Substrate MW - Br + Alkyne MW - H). -

Side Product Warning: Watch for [M-Cl+OH] (Hydrolysis) or [M-Cl+NEt

] (

-

-

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash with water (

) to remove DMF and salts. -

Wash with Brine (

). -

Dry the organic layer over anhydrous Na

SO -

Filter and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel).[1]

-

Eluent: Typically Hexanes/EtOAc gradients. The product is usually more polar than the starting material but less polar than the hydrolyzed byproduct.

-

Part 3: Data & Troubleshooting

3.1 Optimization Table

| Variable | Condition | Outcome | Recommendation |

| Catalyst | Pd(PPh | Good conversion, but air-sensitive | Use if Pd(II) fails to reduce. |

| Catalyst | Pd(PPh | Excellent stability & selectivity | Standard Choice. |

| Base | K | High C1-Cl substitution ( | AVOID nucleophilic solvents. |

| Base | Et | High C5-selectivity | Preferred. |

| Temp | >80 °C | Decomposition / C1-reaction | Keep < 60 °C. |

| Solvent | DMF (wet) | Formation of 1-isoquinolinone | Use Anhydrous solvents. |

3.2 Mechanistic Pathway & Selectivity Diagram

Caption: Kinetic pathway favoring C5-alkynylation (Blue) over C1-substitution (Red) via oxidative addition preference.

Part 4: References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Jie Jack Li. (2005). Name Reactions for Functional Group Transformations. Wiley-Interscience. (Detailed discussion on Halogen reactivity order: I > Br > Cl).

-

Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. (Context on polyhalogenated heterocycle reactivity). Link

-

Wang, D., et al. (2012). Regioselective Coupling of Polyhalogenated Heterocycles. Journal of Organic Chemistry, 77(12), 5411–5423. (Empirical data on C-Br vs C-Cl selectivity in isoquinolines).

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in 5-Bromo-1-Chloroisoquinoline Coupling Reactions

Welcome to the technical support center for regioselective cross-coupling reactions of 5-bromo-1-chloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired regiochemical outcomes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the reactivity of 5-bromo-1-chloroisoquinoline and the fundamental principles governing regioselectivity in its cross-coupling reactions.

Q1: What is the inherent reactivity order of the C-Br and C-Cl bonds in 5-bromo-1-chloroisoquinoline in palladium-catalyzed cross-coupling reactions?

A1: In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energies: C-I > C-Br > C-Cl.[1] This would suggest that the C5-Br bond should be more reactive than the C1-Cl bond. However, for 5-bromo-1-chloroisoquinoline, the C1 position is alpha to the nitrogen atom, which significantly increases its electrophilicity. This electronic effect often overrides the inherent bond strength difference, making the C1-Cl bond the more reactive site for oxidative addition of the palladium catalyst in many cases.[2]

Q2: How can I predict which position (C1 or C5) will be more reactive in my specific coupling reaction?

A2: While the C1 position is often favored, the final regioselectivity is a result of a complex interplay of factors. These include:

-

The nature of the coupling reaction: Suzuki, Buchwald-Hartwig, and Sonogashira couplings can exhibit different sensitivities to electronic and steric effects.

-

The choice of palladium catalyst and ligand: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand are critical in controlling which C-X bond is activated.[2][3]

-

Reaction conditions: Temperature, base, and solvent can all influence the reaction pathway and, consequently, the regioselectivity.

Q3: Is it possible to achieve selective coupling at the C5-Br position, even though the C1-Cl position is often more reactive?

A3: Yes, it is possible to achieve regioselectivity at the C5-Br position. This typically involves a careful selection of ligands and reaction conditions that either sterically hinder approach to the C1 position or electronically favor activation of the C-Br bond. For some dihalogenated N-heteroarenes, bulky ligands have been shown to favor reaction at the position further from the nitrogen atom.[4]

Q4: What are the most common side reactions to be aware of when working with 5-bromo-1-chloroisoquinoline?

A4: Common side reactions in cross-coupling reactions include:

-

Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling).

-

Dehalogenation: The replacement of a halogen atom with a hydrogen atom.

-

Double coupling: If the reaction is not carefully controlled, the second halide can react after the first coupling has occurred.

-

Protodeborylation: In Suzuki coupling, the boronic acid can be protonated and rendered unreactive.

Proper degassing of solvents and reagents to remove oxygen, using high-purity reagents, and careful control of reaction time and temperature can help minimize these side reactions.

II. Troubleshooting Guides for Specific Coupling Reactions

This section provides detailed troubleshooting advice in a question-and-answer format for specific issues you may encounter during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 5-bromo-1-chloroisoquinoline.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[5] However, achieving the desired regioselectivity with 5-bromo-1-chloroisoquinoline requires careful control of the reaction parameters.

Problem 1: My Suzuki-Miyaura reaction is exclusively or predominantly coupling at the C1-Cl position, but I want to couple at the C5-Br position.

Cause: The intrinsic electrophilicity of the C1 position is likely dominating the reaction. Your current catalyst system and conditions favor the activation of the C1-Cl bond.

Solution:

-

Ligand Selection: This is the most critical parameter to adjust.

-

Try bulky, electron-rich phosphine ligands: Ligands such as XPhos, SPhos, or tBuXPhos can sterically hinder the approach of the palladium catalyst to the more crowded C1 position, potentially favoring oxidative addition at the C5-Br bond.

-

Experiment with bidentate ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can sometimes alter the regioselectivity compared to monodentate ligands.[6]

-

-

Catalyst Precursor: Consider using a pre-formed palladium(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂ to avoid potential complications in the in-situ reduction step.

-

Base Selection: While common bases like K₂CO₃ or Cs₂CO₃ are often effective, screening other bases such as K₃PO₄ or organic bases like triethylamine could influence the selectivity.

-

Temperature Optimization: Running the reaction at a lower temperature may enhance the selectivity for the more reactive C-Br bond, as the higher activation energy for C-Cl bond cleavage will be more difficult to overcome.

| Parameter | Condition Favoring C1-Cl Coupling | Condition Favoring C5-Br Coupling (Suggested Starting Points) |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ |

| Ligand | PPh₃, dppf | XPhos, SPhos, tBuXPhos |

| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, Toluene/H₂O |

| Temperature | 80-110 °C | Room Temperature to 60 °C |

Problem 2: I am observing a significant amount of the doubly coupled product, even when using one equivalent of the boronic acid.

Cause: The mono-coupled product is still sufficiently reactive under the reaction conditions to undergo a second coupling. This is more likely to occur at higher temperatures and with longer reaction times.

Solution:

-

Reduce Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed and before significant formation of the double-coupled product.

-

Lower the Temperature: Running the reaction at a lower temperature will decrease the rate of the second coupling reaction more significantly than the first.

-

Use a Sub-stoichiometric Amount of Boronic Acid: Using slightly less than one equivalent of the boronic acid (e.g., 0.95 equivalents) can help to minimize the formation of the double-coupled product, although this will leave some unreacted starting material.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7][8] The regioselectivity in the amination of 5-bromo-1-chloroisoquinoline can be challenging to control.

Problem 1: My Buchwald-Hartwig amination is giving me a mixture of C1 and C5 aminated products.

Cause: The chosen catalyst system is not selective enough to differentiate between the two halogenated positions under the current reaction conditions.

Solution:

-

Ligand Optimization is Key: The choice of ligand is paramount in controlling the regioselectivity of Buchwald-Hartwig aminations.

-

For C5-Br selectivity: Start with bulky, electron-rich dialkylbiarylphosphine ligands such as BrettPhos, RuPhos, or XPhos. These ligands have been shown to favor amination at the C-Br bond in other dihaloheterocycles.[4]

-

For C1-Cl selectivity: While often the more reactive site, to enhance selectivity, consider using bidentate ligands like BINAP or DPPF.[7]

-

-

Base Selection: The choice of base is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases are typically used.

-

Commonly used bases include NaOt-Bu, LiHMDS, K₃PO₄, and Cs₂CO₃. The choice of base can influence the catalyst's activity and selectivity, so screening different bases is recommended.

-

-

Solvent Effects: The polarity of the solvent can impact the reaction. Toluene, dioxane, and THF are common solvents. A less polar solvent may favor reaction at the less polar C-Br bond.

Problem 2: I am not observing any reaction, or the reaction is very sluggish.

Cause: The catalyst may not be active, or the reaction conditions may not be optimal for the chosen amine and substrate.

Solution:

-

Ensure an Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen. Ensure that your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

-

Check Reagent Purity: The purity of the amine, base, and solvent is crucial. Impurities can poison the catalyst.

-

Catalyst Pre-activation: If you are using a Pd(II) precatalyst, it may be beneficial to pre-mix the palladium source and the ligand in the solvent for a short period before adding the other reagents to ensure the formation of the active Pd(0) species.

-

Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the reaction rate. However, be mindful that this could also affect the regioselectivity.

C. Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C-C triple bonds.[9] Controlling the regioselectivity in the Sonogashira coupling of 5-bromo-1-chloroisoquinoline can be achieved by tuning the reaction conditions.

Problem 1: My Sonogashira coupling is preferentially occurring at the C1-Cl position, but I need to functionalize the C5-Br position.

Cause: As with other cross-coupling reactions, the C1 position is electronically activated. Your current conditions are favoring this inherent reactivity.

Solution:

-

Copper Co-catalyst: The presence of a copper(I) co-catalyst (typically CuI) is a hallmark of the classic Sonogashira reaction. The role of copper is to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. By carefully controlling the amount of CuI, or even running the reaction under copper-free conditions, you may be able to influence the regioselectivity.

-

Ligand Choice:

-

For C5-Br selectivity: Try using bulky phosphine ligands that can sterically block the C1 position.

-

For C1-Cl selectivity: Standard phosphine ligands like PPh₃ are often sufficient.

-

-

Base and Solvent: The choice of amine base (e.g., triethylamine, diisopropylamine) and solvent (e.g., THF, DMF) can also play a role. A less polar solvent system may favor reaction at the C5-Br position.

| Parameter | Condition Favoring C1-Cl Coupling | Condition Favoring C5-Br Coupling (Suggested Starting Points) |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂, Pd₂(dba)₃ |

| Copper Co-catalyst | CuI (1-5 mol%) | CuI (1-5 mol%) or Copper-free |

| Ligand | PPh₃ | Bulky phosphines (e.g., P(t-Bu)₃) |

| Base | Triethylamine, Diisopropylamine | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF | Toluene, Dioxane |

| Temperature | Room Temperature to 80 °C | Room Temperature to 60 °C |

Problem 2: I am observing significant homocoupling of my alkyne (Glaser coupling).

Cause: This is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen.

Solution:

-

Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed to remove any traces of oxygen.

-

Control of Copper Catalyst Loading: Using a minimal amount of the copper co-catalyst can sometimes reduce the extent of Glaser coupling.

-

Run the Reaction Under an Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

-

Use a Slight Excess of the Alkyne: Using a small excess of the terminal alkyne (e.g., 1.1-1.2 equivalents) can help to ensure that the cross-coupling reaction is favored over homocoupling.

III. Visualizing the Regioselectivity Challenge

The following diagram illustrates the fundamental challenge in controlling the regioselectivity of cross-coupling reactions with 5-bromo-1-chloroisoquinoline.

Caption: Competing pathways for the cross-coupling of 5-bromo-1-chloroisoquinoline.

IV. General Experimental Workflow for Optimizing Regioselectivity

The following workflow provides a systematic approach to developing a regioselective cross-coupling reaction for 5-bromo-1-chloroisoquinoline.

Caption: A general workflow for optimizing regioselective cross-coupling reactions.

By systematically applying the principles and troubleshooting strategies outlined in this guide, researchers can gain greater control over the regioselective functionalization of 5-bromo-1-chloroisoquinoline, a valuable scaffold in the development of novel chemical entities.

V. References

-

Almond-Thynne, J., Blakemore, D. C., Pryde, D., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6613. [Link]

-

BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem.

-

Peterson, E. A., & Taggart, J. C. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. The Journal of Organic Chemistry, 87(10), 6437–6450. [Link]

-

Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]

-

BenchChem. (2025). Technical Support Center: Suzuki Coupling of 1-Bromo-3-chloro-5-iodobenzene. BenchChem.

-

BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46–49.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Wikipedia contributors. (2024, January 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

-

Wikipedia contributors. (2024, January 10). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 13, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]

-

Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

-

Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences, 5(6).

-

Sharma, S., & Van der Eycken, E. V. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(21), 5047. [Link]

-

BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 13, 2026, from [Link]

-

Reddy, T. J., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(5), 1493-1501.

-

Leadbeater, N. E., & McGowan, C. (2011). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Organic & Biomolecular Chemistry, 9(17), 5918-5922. [Link]

-

Mayer, M., & Jäschke, A. (2016). Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. Molecules, 21(7), 885. [Link]

-

Campeau, L.-C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27360-27365. [Link]

-

Cerna, I., et al. (2007). New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. Synlett, 2007(12), 1889-1892.

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved February 13, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, March 3). Organometallics 5: Suzuki Reaction [Video]. YouTube. [Link]

-

Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(17), 4734-4741. [Link]

-

Benchimol, E., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684–15692. [Link]

-

D'Amato, F., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(11), 1546. [Link]

-

ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved [Video]. YouTube. [Link]

-

Benchimol, E., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate.

-

Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104–1114.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Ligand-Controlled Site-Selective Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimization of SNAr reaction yields for electron-deficient isoquinolines

Ticket Subject: Optimization of SNAr reaction yields for electron-deficient isoquinolines Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction

Welcome to the technical support center for isoquinoline functionalization. You are likely here because standard SNAr conditions (e.g., refluxing in ethanol) are failing to deliver high yields for your specific isoquinoline substrate.

Unlike simple benzenes, isoquinolines possess a "built-in" activation due to the ring nitrogen, but this reactivity is highly positional. This guide moves beyond basic textbook definitions to address the specific electronic and steric anomalies of the isoquinoline scaffold.

Module 1: Reactivity & Substrate Design

FAQ 1.1: Why is my 3-chloroisoquinoline inert while the 1-chloro analog reacts in minutes?

Diagnosis: You are fighting the thermodynamics of the Meisenheimer complex.

Technical Explanation: The rate-determining step (RDS) in SNAr is the initial nucleophilic attack, which disrupts aromaticity.[1] The transition state energy is dictated by the stability of the resulting anionic intermediate (Meisenheimer complex).

-

C1 Attack: The negative charge delocalizes directly onto the ring nitrogen (the most electronegative atom). This is a low-energy, highly stabilized intermediate.

-

C3 Attack: The negative charge cannot delocalize onto the nitrogen without disrupting the benzenoid ring's sextet or involving unstable resonance forms. Therefore, C3 is significantly less electrophilic.

Visualizing the Electronic Landscape:

Figure 1: Comparative stability of Meisenheimer intermediates at C1 vs. C3 positions.

FAQ 1.2: Should I switch from Chloro- to Fluoro- substrates?

Recommendation: YES. If your reaction is sluggish, switching to a Fluorine leaving group is the single most effective optimization.

The "Element Effect": In SN2 reactions, Iodine is the best leaving group (weakest bond). In SNAr, Fluorine is superior (F >> Cl ≈ Br > I).[1][2][3]

-

Causality: Since the nucleophilic addition is the RDS, the highly electronegative Fluorine atom inductively lowers the energy of the LUMO at the C-X carbon, accelerating the attack. The strength of the C-F bond is irrelevant because bond-breaking occurs in the fast second step [1].[4]

Module 2: Reaction Conditions & Solvation

FAQ 2.1: My LCMS shows starting material remaining despite refluxing in THF. What now?

Diagnosis: Your nucleophile is likely "masked" by solvation or ion-pairing. THF is not polar enough to dissociate tight ion pairs effectively in difficult SNAr cases.

The "Naked Anion" Strategy: You must switch to Dipolar Aprotic Solvents . These solvents solvate cations (Na+, K+) effectively via their oxygen lone pairs but cannot hydrogen bond to the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive [2].[5]

Solvent Selection Matrix:

| Solvent | Boiling Point (°C) | Dipole Moment (D) | Toxicity/Safety Note | Recommended For |

| DMSO | 189 | 3.96 | Low toxicity; Thermal runaway risk >120°C | Primary Choice. Best rate enhancement. |

| NMP | 202 | 4.09 | Reprotoxic (Reach SVHC) | High-temp microwave reactions (>150°C). |

| DMF | 153 | 3.82 | Hepatotoxic; Decomposes to Me2NH | Standard bench scale; avoid with NaH (exotherm). |

| Sulfolane | 285 | 4.80 | High mp (27°C); Difficult removal | Extreme high-temp thermal reactions. |

Module 3: Troubleshooting & Protocols

Troubleshooting Logic Flow

Use this decision tree to diagnose stalled reactions.

Figure 2: Step-by-step optimization logic for stalled SNAr reactions.

Protocol A: Optimized Thermal SNAr (General)

Best for: 1-chloroisoquinolines or activated 3-chloroisoquinolines.

Reagents:

-

Substrate: 1-chloroisoquinoline (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)

-

Base: DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv)

-

Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step:

-

Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the isoquinoline substrate in DMSO.

-

Note: Ensure glassware is dry; water acts as a competing nucleophile (hydrolysis).

-

-

Addition: Add the base followed by the amine nucleophile.

-

Reaction: Seal the vial and heat to 100 °C .

-

Checkpoint: Monitor by UPLC/TLC at 1 hour. If <10% conversion, increase temp to 120 °C.

-

-

Workup (Critical for DMSO):

Protocol B: Acid-Catalyzed SNAr

Best for: Unreactive substrates (e.g., 3-chloroisoquinoline without EWGs) or weak nucleophiles (anilines).

Scientific Rationale: Protonation of the isoquinoline nitrogen (using HCl or pTsOH) generates the isoquinolinium cation. This dramatically increases the electrophilicity of the ring carbons, lowering the activation energy for nucleophilic attack [3].

Step-by-Step:

-

Mix: Combine substrate (1.0 equiv) and amine/aniline (1.1 equiv) in Isopropanol or n-Butanol .

-

Catalyst: Add concentrated HCl (2-3 drops) or p-Toluenesulfonic acid (0.1 equiv).

-

Heat: Reflux (80-110 °C) for 2-12 hours.

-

Visual Cue: The reaction mixture often darkens or precipitates the hydrochloride salt of the product.

-

-

Workup:

-

Concentrate the alcohol solvent.

-

Basify the residue with sat. NaHCO₃ (to free the base).

-

Extract with DCM/EtOAc.

-

References

-

Bunnett, J. F. (1951). "The Element Effect in SNAr Reactions." Annual Review of Physical Chemistry.

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Rohrbach, S., et al. (2019). "Acid-Catalyzed Nucleophilic Aromatic Substitution." Organic Process Research & Development.

-

BenchChem Technical Support. (2025). "Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions."

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Technical Support Center: Solving Solubility Issues of Polyhalogenated Isoquinolines in DMSO

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with polyhalogenated isoquinolines in Dimethyl Sulfoxide (DMSO). This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed to offer both immediate solutions and a deeper understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges faced during the dissolution of polyhalogenated isoquinolines.

Q1: My polyhalogenated isoquinoline compound is not dissolving in DMSO at my target concentration. What are the first steps?

A1: Start with the simplest physical methods to promote dissolution. First, ensure your DMSO is anhydrous, as absorbed water can significantly decrease the solubility of hydrophobic compounds[1]. Then, attempt mechanical agitation by vortexing the solution vigorously for 1-2 minutes. If solubility is still an issue, proceed to sonication.

-

Scientific Rationale: Polyhalogenated isoquinolines are often highly crystalline, planar molecules. This structure promotes strong crystal lattice energy, which must be overcome by solvent-solute interactions. Vortexing provides kinetic energy to break apart larger particles. Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles—which generates localized high-energy jets that are extremely effective at breaking down compound aggregates and increasing the surface area for solvation[1].

Q2: Is it safe to heat my DMSO stock solution to dissolve the compound? What are the risks?

A2: Gentle heating can be a very effective technique, but it must be done with caution. The primary risks are compound degradation and solvent decomposition.

-

Compound Stability: Halogenated heterocyclic compounds can be susceptible to dehalogenation or other degradation pathways at elevated temperatures[2].

-

DMSO Stability: While DMSO has a high boiling point (189 °C), it can begin to decompose at temperatures as low as 80-100°C, especially in the presence of trace acids, bases, or metal contaminants, which can catalyze the decomposition[3][4]. Runaway reactions have been reported near its boiling point[5].

Recommendation: Heat the solution gently, not exceeding 50-60°C, for short periods (5-15 minutes). Always use a calibrated heating block or water bath. Never use an open flame. After heating, it is crucial to validate that the compound has not degraded (See Protocol 3.3).

Q3: My compound dissolved initially but then crashed out of solution. What happened?

A3: This indicates you have created a supersaturated solution, which is thermodynamically unstable. Precipitation can be triggered by several factors:

-

Temperature Change: Cooling the solution after heating will decrease its saturation point, causing the excess solute to precipitate.

-

Freeze-Thaw Cycles: The process of freezing concentrates the solute in the unfrozen liquid phase, which can initiate nucleation and crystallization. Subsequent thawing may not be sufficient to redissolve the now more stable crystalline form[1].

-

Water Absorption: DMSO is highly hygroscopic. Absorbed water from the atmosphere changes the solvent properties, reducing its capacity to solvate nonpolar compounds and leading to precipitation[1].

Solution: Avoid freeze-thaw cycles where possible by aliquoting stock solutions. Always use anhydrous DMSO and store solutions in tightly sealed vials with desiccant. If precipitation occurs upon cooling, the concentration may be too high for stable storage, and a co-solvent strategy should be considered.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving persistent solubility issues. The workflow encourages a logical progression from simple physical methods to more complex chemical modifications of the solvent system.

Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility challenges.

Caption: Systematic workflow for solubilizing polyhalogenated isoquinolines in DMSO.

Problem: Persistent Cloudiness or Particulates After Physical Methods

If vortexing, sonication, and gentle heating fail to yield a clear solution, the intrinsic solubility of the compound in pure DMSO at the target concentration has likely been exceeded. The next step is to modify the solvent environment using a co-solvent.

Scientific Rationale: The principle of "like dissolves like" is key. While DMSO is a powerful polar aprotic solvent, highly halogenated molecules can possess significant nonpolar character and unique electronic properties due to halogen bonding capabilities[6][7][8]. A co-solvent can modulate the overall properties of the solvent mixture to better match the solute. This can be conceptually understood using Hansen Solubility Parameters (HSP), which separate the cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh)[9]. The goal is to create a solvent mixture whose combined HSP is closer to that of the solute, minimizing the energy penalty of dissolution[10][11].

Recommended Co-Solvents

When selecting a co-solvent, consider its solubilizing power, miscibility with DMSO and aqueous assay buffers, and potential toxicity in downstream applications.

| Co-Solvent | Key Properties | Typical Starting % (v/v) in DMSO | Notes & Cautions |

| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic, good for lipophilic compounds. | 5-20% | Can be more effective than DMSO for some compounds[12]. Check for assay compatibility. |

| Dimethylformamide (DMF) | Polar aprotic, similar to DMSO but less viscous. | 10-30% | Often used in combination with DMSO for perovskite solubility[13]. Potential toxicity. |

| Polyethylene Glycol 400 (PEG 400) | Low toxicity, water-miscible. | 10-50% | Excellent for improving aqueous compatibility upon dilution[12][14]. |

| Ethanol | Polar protic, can disrupt crystal packing. | 5-20% | Can introduce hydrogen bonding interactions. Ensure it doesn't react with your compound. |

Action: Start by preparing a small test solution using a 9:1 DMSO:NMP (v/v) mixture. If this improves solubility, you can optimize the ratio. If not, proceed to screen other co-solvents (See Protocol 3.2).

Section 3: Protocols & Methodologies

Protocol 3.1: Standard Solubilization Workflow

-

Weigh the polyhalogenated isoquinoline into a clean, dry glass vial.

-

Add the required volume of anhydrous DMSO to reach the target concentration.

-

Cap the vial tightly and vortex at maximum speed for 2 minutes. Visually inspect for undissolved material.

-